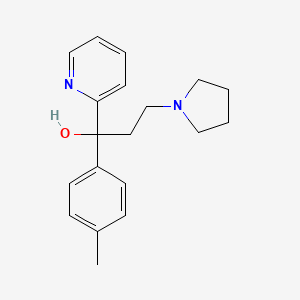

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Description

BenchChem offers high-quality 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methylphenyl)-1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-16-7-9-17(10-8-16)19(22,18-6-2-3-12-20-18)11-15-21-13-4-5-14-21/h2-3,6-10,12,22H,4-5,11,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJXVYLBLFSBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867938 | |

| Record name | 1-(4-Methylphenyl)-1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70708-28-0 | |

| Record name | α-(4-Methylphenyl)-α-[2-(1-pyrrolidinyl)ethyl]-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70708-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(2-(1-Pyrrolidinyl)ethyl)-alpha-(p-tolyl)pyridine-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070708280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-[2-(1-pyrrolidinyl)ethyl]-α-(p-tolyl)pyridine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, a key tertiary alcohol intermediate in the manufacture of Triprolidine. Triprolidine is a potent first-generation H1-receptor antagonist used in the symptomatic relief of allergic conditions.[1][2] This document details a robust and widely utilized two-step synthetic strategy, commencing with a Mannich reaction to form a β-amino ketone, followed by a Grignard reaction to yield the target alcohol. The guide elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to support researchers, chemists, and professionals in the field of drug development.

Introduction and Retrosynthetic Analysis

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol is a critical precursor in the synthesis of the antihistamine Triprolidine. The E-isomer of Triprolidine, which is formed by the subsequent dehydration of this alcohol intermediate, is known to be significantly more active than the Z-isomer.[1] Therefore, a reliable and efficient synthesis of the propan-1-ol intermediate is paramount for the successful production of the active pharmaceutical ingredient.

The most logical and industrially scalable approach to this molecule involves a convergent synthesis strategy. A retrosynthetic analysis reveals two key bond disconnections:

-

C-C Bond Disconnection at the Carbinol Center: The bond between the pyridine ring and the tertiary alcohol carbon can be traced back to a nucleophilic addition of a pyridinyl organometallic species to a ketone. This points to a Grignard or organolithium reaction.

-

C-C Bond Disconnection β to the Carbonyl: The bond between the alpha and beta carbons of the propanone backbone suggests a Mannich reaction, a classic method for forming β-amino carbonyl compounds.

This analysis leads to a practical two-step forward synthesis beginning from readily available commercial starting materials: 4'-methylacetophenone, pyrrolidine, formaldehyde, and 2-bromopyridine.

Synthesis Pathway: Detailed Methodology

The synthesis is executed in two primary stages: (I) The formation of the Mannich base, 1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-one, and (II) the subsequent Grignard addition to yield the target tertiary alcohol.

Step I: Mannich Reaction for the Synthesis of 1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-one

The first step is a three-component condensation reaction involving 4'-methylacetophenone, formaldehyde, and pyrrolidine.[3] This aminoalkylation reaction efficiently constructs the β-amino ketone scaffold.[4]

Reaction Mechanism: The reaction is initiated by the formation of an electrophilic iminium ion from the condensation of pyrrolidine and formaldehyde. The ketone, 4'-methylacetophenone, is deprotonated under the reaction conditions to form an enolate, which then acts as a nucleophile. This enolate attacks the iminium ion, and after a proton transfer, the Mannich base is formed.[4][5]

Experimental Protocol: Synthesis of 1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-one

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4'-methylacetophenone (1.0 eq), pyrrolidine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).

-

Add ethanol as the solvent, typically with a few drops of concentrated hydrochloric acid to ensure acidic conditions which favor iminium ion formation.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Dilute the residue with water and basify with a sodium carbonate or ammonia solution to a pH of 9-10 to neutralize the hydrochloride salt.

-

Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude 1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-one, which can be purified further by vacuum distillation or crystallization if necessary.

| Reagent | Molar Eq. | Purpose |

| 4'-Methylacetophenone | 1.0 | Carbonyl compound (enolate source) |

| Pyrrolidine HCl | 1.1 | Amine source and acid catalyst |

| Paraformaldehyde | 1.2 | Aldehyde source |

| Ethanol | - | Solvent |

| Hydrochloric Acid | Catalytic | Acid catalyst |

Table 1: Reagents and their roles in the Mannich reaction.

Step II: Grignard Reaction for the Synthesis of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

This step involves the formation of a carbon-carbon bond through the nucleophilic addition of a pyridinyl Grignard reagent to the ketone group of the Mannich base.[6] The use of organometallic reagents like Grignard or organolithium compounds is a standard method for converting ketones to tertiary alcohols.[7]

Reaction Mechanism: First, 2-pyridylmagnesium bromide is prepared in situ from 2-bromopyridine and magnesium turnings in an anhydrous ether solvent. The highly nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbonyl carbon of 1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-one. This addition forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[7]

Experimental Protocol: Grignard Reaction and Product Formation

-

Preparation of Grignard Reagent:

-

Set up a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel and condenser.

-

Place magnesium turnings (1.5 eq) in the flask.

-

Dissolve 2-bromopyridine (1.5 eq) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

-

Add a small portion of the 2-bromopyridine solution to the magnesium. The reaction may need initiation with a small crystal of iodine or gentle heating.

-

Once the reaction initiates (indicated by bubbling and heat), add the remaining 2-bromopyridine solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional hour.

-

-

Grignard Addition:

-

Dissolve the Mannich base, 1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-one (1.0 eq), in anhydrous THF.

-

Cool the freshly prepared Grignard reagent solution to a low temperature, typically -50°C, using a dry ice/acetone bath.[1]

-

Add the solution of the Mannich base dropwise to the Grignard reagent over 30 minutes, ensuring the temperature does not rise above -30°C.[1]

-

After the addition is complete, allow the reaction to stir for an additional 2 hours while the temperature gradually rises.

-

-

Workup and Purification:

-

Quench the reaction by carefully pouring the mixture onto crushed ice and acidifying with a saturated solution of ammonium chloride or dilute hydrochloric acid.

-

Separate the layers and extract the aqueous phase with toluene or ethyl acetate.

-

Basify the aqueous layer with an ammonia solution to liberate the free base of the product.[2]

-

Re-extract the product into an organic solvent like toluene.[1]

-

Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol.

-

The product can be further purified by recrystallization from a suitable solvent system like methyl ethyl ketone.[2]

-

| Reagent | Molar Eq. | Purpose |

| 1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-one | 1.0 | Electrophile (Ketone) |

| Magnesium Turnings | 1.5 | Formation of Grignard reagent |

| 2-Bromopyridine | 1.5 | Precursor for Grignard reagent |

| Anhydrous THF | - | Solvent |

| Ammonium Chloride (aq.) | - | Quenching agent |

Table 2: Reagents and their roles in the Grignard reaction.

Synthetic Workflow Visualization

The overall two-step synthesis pathway is summarized in the following workflow diagram.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine) - Google Patents [patents.google.com]

- 3. oarjbp.com [oarjbp.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 20.3. Addition of RMgX/RLi to polar pi bonds | Organic Chemistry II [courses.lumenlearning.com]

Physicochemical properties of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

An In-Depth Technical Guide to the Physicochemical Properties of Triprolidine

A Note on Chemical Identity

This guide addresses the physicochemical properties of the well-characterized first-generation antihistamine, Triprolidine . The initial request specified "1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol". It is important to note that Triprolidine possesses a double bond in its propylene chain, making its systematic name (E)-2-[1-(4-methylphenyl)-3-(pyrrolidin-1-yl)prop-1-enyl]pyridine. The requested compound is the saturated alcohol analogue of Triprolidine. As extensive, publicly available data for this specific alcohol derivative is scarce, this guide focuses on Triprolidine, which is the compound of significant pharmaceutical relevance and likely the molecule of interest for research and development professionals. Understanding the properties of Triprolidine provides a critical baseline for any investigation into its analogues.

Triprolidine is a potent H1 histamine receptor antagonist used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Its efficacy and safety profile are intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). This document serves as a comprehensive technical resource for scientists and researchers, detailing these core properties and the experimental methodologies for their determination.

Molecular Identity and Structure

Triprolidine is most commonly used in its monohydrochloride salt form to enhance its solubility and stability.[3]

Chemical Structure of Triprolidine

Image of Triprolidine structure would be placed here in a real document.

Table 1: Chemical Identifiers for Triprolidine and its Hydrochloride Salt

| Identifier | Triprolidine (Free Base) | Triprolidine Hydrochloride |

| IUPAC Name | 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine[1] | 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride[4] |

| CAS Number | 486-12-4[1] | 550-70-9 (Anhydrous)[4], 6138-79-0 (Monohydrate) |

| Molecular Formula | C₁₉H₂₂N₂[1] | C₁₉H₂₂N₂·HCl |

| Molecular Weight | 278.39 g/mol [5] | 314.85 g/mol |

Melting Point

Scientific Rationale

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range. This parameter is critical during quality control for raw material identification and for detecting potential polymorphism, where different crystalline forms of the same compound can exhibit different melting points, solubilities, and bioavailabilities.[6]

Reported Data

The reported melting point for Triprolidine and its salts varies significantly, which may be attributable to the analysis of different forms (free base vs. hydrochloride salt, anhydrous vs. hydrate) or varying levels of purity.

Table 2: Reported Melting Point Values for Triprolidine

| Form | Melting Point (°C) | Source |

| Free Base | 59 - 61 °C | PubChem[1] |

| Free Base | 126 - 130 °C | Chemigran Pte Ltd[5] |

| Hydrochloride | 115 - 120 °C | Chemsrc[7] |

| Hydrochloride | 218 °C | TradeIndia[8] |

| Hydrochloride Monohydrate | 115 - 124 °C (239 - 248 °F) | NOAA[9] |

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common and pharmacopeia-accepted technique for melting point determination.[6][10]

-

Sample Preparation: A small amount of the dry, finely powdered Triprolidine sample is loaded into a thin-walled capillary tube, sealed at one end, to a packed height of 2.5-3.5 mm.[10][11] The powder is compacted by tapping the tube or dropping it through a longer glass tube.[11]

-

Instrument Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument).[11]

-

Approximate Determination: A rapid heating ramp (e.g., 10-20°C/min) is used to find the approximate melting range. This conserves time and prevents pre-melting during the precise measurement.[11]

-

Precise Determination: The apparatus is allowed to cool. A new sample is heated to a temperature approximately 5-10°C below the approximate melting point.[10][11] The heating rate is then slowed to a standard rate of 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[10]

-

Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T₁ - T₂.[6]

Workflow Visualization

Caption: Workflow for Capillary Melting Point Determination.

Solubility

Scientific Rationale

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[12] A compound must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[12] Triprolidine's solubility across the physiological pH range (1.2-6.8) is essential for its classification under the Biopharmaceutics Classification System (BCS) and for developing suitable oral dosage forms.[13] Solubility in organic solvents is also important for processing, formulation, and purification.

Reported Data

Triprolidine is a weak base, and its solubility is pH-dependent. The free base has low aqueous solubility, while the hydrochloride salt is significantly more water-soluble.

Table 3: Reported Solubility Values for Triprolidine

| Form | Solvent | Solubility | Source |

| Free Base | Water | 74.9 mg/L | PubChem[1] |

| Hydrochloride | Water | 50 mg/mL | Sigma-Aldrich[14] |

| Hydrochloride | Alcohol | Soluble (1 in 1.5 parts) | Sigma-Aldrich[14] |

| Hydrochloride | Chloroform | Soluble (1 in <1 part) | Sigma-Aldrich[14] |

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[12][15]

-

System Preparation: Prepare a series of buffers across the desired pH range (e.g., pH 1.2, 4.5, and 6.8 for BCS classification).[13]

-

Sample Addition: Add an excess amount of solid Triprolidine to a known volume of each buffer in a sealed flask or vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[16]

-

Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C for biopharmaceutical studies) using an orbital shaker.[15] The system is shaken until equilibrium is reached, which must be confirmed by measuring the concentration at multiple time points (e.g., 24, 48, 72 hours) until consecutive measurements are consistent.[15]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a non-binding syringe filter (e.g., 0.45 µm PVDF).[12]

-

Quantification: Analyze the concentration of Triprolidine in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

-

pH Verification: Measure the pH of the final saturated solution to ensure the buffer capacity was not exceeded.[15]

Workflow Visualization

Caption: Workflow for Shake-Flask Solubility Determination.

Partition Coefficient (LogP)

Scientific Rationale

The n-octanol/water partition coefficient (P), usually expressed as its logarithm (logP), is the primary measure of a compound's lipophilicity.[17] It describes how a compound distributes between an immiscible organic (octanol, mimicking biological membranes) and aqueous phase at equilibrium.[17] Lipophilicity is a key factor influencing drug absorption, membrane permeability, protein binding, and volume of distribution. An optimal logP (typically between 1 and 5) is often sought for oral drugs to balance membrane permeability with aqueous solubility.

Reported Data

Triprolidine's positive logP value indicates it is a lipophilic compound, consistent with its ability to cross the blood-brain barrier, which contributes to its sedative effects.[1]

Table 4: Reported LogP Values for Triprolidine

| LogP Value | Method | Source |

| 3.92 | Experimental | PubChem[1] |

| 4.0 | Experimental | PubChem[1] |

| 4.223 | Estimated | The Good Scents Company[18] |

| 3.9 | Computed | PubChem[1] |

Experimental Protocol: HPLC-Based LogP Estimation

While the shake-flask method is traditional, HPLC offers a faster, more efficient way to estimate logP based on a compound's retention time on a reverse-phase column.[19]

-

Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase gradient, typically methanol and water.[19]

-

Calibration: Prepare a calibration mixture of standard compounds with known logP values that bracket the expected logP of Triprolidine.[19] Inject this mixture and record the retention time (RT) for each standard.

-

Calibration Curve: Plot the known logP values of the standards against the logarithm of their retention times (log RT). A linear relationship should be observed.[19]

-

Sample Analysis: Dissolve Triprolidine in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards. Record its retention time.

-

LogP Calculation: Use the log RT of Triprolidine and the linear regression equation from the calibration curve to calculate its logP value.

Workflow Visualization

Caption: Workflow for HPLC-Based LogP Estimation.

Acidity Constant (pKa)

Scientific Rationale

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid or base.[20] For a drug molecule with ionizable groups, the pKa value determines the degree of ionization at a given pH. This is fundamentally important because the ionized and unionized forms of a drug have different properties; the unionized form is typically more lipophilic and better able to cross cell membranes, while the ionized form is generally more water-soluble. Triprolidine contains basic nitrogen atoms (on the pyridine and pyrrolidine rings), and their pKa values dictate its charge state in different parts of the body, affecting its absorption and binding to its target receptor.

Reported Data

The basic pKa of Triprolidine is attributed to its nitrogen atoms. The reported values are consistent with an alkylamine functional group.

Table 5: Reported pKa Values for Triprolidine

| pKa Value | Type | Source |

| 9.69 | Basic | PubChem[1] |

| 9.25 | Basic | PubChem[1] |

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[20][21]

-

Solution Preparation: Accurately weigh a sample of Triprolidine and dissolve it in a suitable solvent (e.g., water or a water-methanol mixture for compounds with low aqueous solubility). Ensure the solution is free of dissolved CO₂.[20]

-

Titration Setup: Place the solution in a temperature-controlled vessel. Immerse a calibrated combination pH electrode into the solution.[21]

-

Titration: Add a standardized acidic titrant (e.g., HCl) to the basic drug solution in small, precise increments using an automated burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the half-equivalence point, where half of the base has been neutralized. At this point, pH = pKa.[21] For more precise results, the inflection point of the curve can be found by analyzing the first or second derivative of the plot.

Workflow Visualization

Caption: Workflow for pKa Determination by Potentiometric Titration.

References

-

TradeIndia. Buy Triprolidine HCL, Pharmaceutical Antihistamine at Affordable Price. [Link]

-

Chemigran Pte Ltd. Triprolidine. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282443, Triprolidine. [Link]

-

SLS. Triprolidine hydrochloride, >=99% | T6764-5G | SIGMA-ALDRICH. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5702129, Triprolidine Hydrochloride Anhydrous. [Link]

-

The Good Scents Company. triprolidine hydrochloride monohydrate. [Link]

-

Martindale: The Complete Drug Reference. Triprolidine Hydrochloride. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

Chemsrc. Triprolidine hydrochloride | CAS#:6138-79-0. [Link]

-

Chemistry For Everyone (2024). How To Determine PKA Of Organic Compounds?. YouTube. [Link]

-

ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

-

University of Calgary. Melting point determination. [Link]

-

ResearchGate. The thermal stability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose | Request PDF. [Link]

-

The University of East Anglia. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

V. B. S. Purvanchal University. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

-

Cheméo. Triprolidine (CAS 486-12-4) - Chemical & Physical Properties. [Link]

-

U.S. Environmental Protection Agency. Rapid Method for Estimating Log P for Organic Chemicals. [Link]

-

Reddit. Determining pKa of water-insoluble organic acid. [Link]

-

JoVE. Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. [Link]

-

Carewell Pharma. B Pharmacy 5th Semester Syllabus. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11400798, 3-(Pyridin-2-YL)propanal. [Link]

-

KEGG DRUG. Triprolidine hydrochloride. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16219159, 2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one,monohydrochloride. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139031835, 2-(5-(p-Tolyl)pyridin-3-yl)propan-2-ol. [Link]

Sources

- 1. Triprolidine | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triprolidine Hydrochloride | 6138-79-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. researchgate.net [researchgate.net]

- 4. Triprolidine Hydrochloride Anhydrous | C19H23ClN2 | CID 5702129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemigran.com [chemigran.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Triprolidine hydrochloride | CAS#:6138-79-0 | Chemsrc [chemsrc.com]

- 8. Buy Triprolidine HCL, Pharmaceutical Antihistamine at Affordable Price [forecastchemicals.com]

- 9. TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. thinksrs.com [thinksrs.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. who.int [who.int]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. acdlabs.com [acdlabs.com]

- 18. triprolidine hydrochloride monohydrate, 6138-79-0 [thegoodscentscompany.com]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. youtube.com [youtube.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the complete structural analysis of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (CAS No: 70708-28-0). This molecule, a tertiary alcohol and a known precursor to the first-generation antihistamine Triprolidine, presents a valuable case study for rigorous chemical characterization.[1] For professionals in pharmaceutical development and chemical research, unambiguous structural confirmation is a cornerstone of regulatory compliance, process optimization, and safety assessment. This document moves beyond rote procedures to explain the causality behind the selection of analytical techniques, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each section details field-proven protocols and data interpretation frameworks designed to build a self-validating and unimpeachable structural dossier.

Introduction and Strategic Overview

Molecular Profile

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol is a chiral molecule with a molecular formula of C₁₉H₂₄N₂O and a molecular weight of 296.41 g/mol .[2][3] Its structure incorporates several key functional groups that dictate the analytical strategy: a p-substituted aromatic ring (tolyl), a heterocyclic aromatic ring (pyridine), a tertiary amine (pyrrolidine), a tertiary alcohol, and a chiral center at the C1 position of the propane chain.

The imperative for a meticulous structural analysis stems from the need to ensure chemical identity, purity, and isomeric integrity, particularly when the compound serves as a critical intermediate in the synthesis of an active pharmaceutical ingredient (API).

The Analytical Triad: A Logic-Driven Approach

A robust structural elucidation relies not on a single technique but on the convergent validation from orthogonal methods. Our approach is built on an analytical triad:

-

NMR Spectroscopy: To define the molecular skeleton and connectivity in the solution state.

-

Mass Spectrometry: To confirm the elemental composition and probe fragmentation pathways that corroborate the proposed structure.

-

X-ray Crystallography: To provide the definitive, unambiguous three-dimensional structure in the solid state.

Sources

- 1. US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 70708-28-0|1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol|BLD Pharm [bldpharm.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol. This tertiary alcohol is a key intermediate in the synthesis of pharmacologically significant molecules, such as the E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinoprop-1-ene, a known antihistamine[1]. Accurate structural confirmation and purity assessment are paramount in drug development and chemical synthesis. This document serves as an in-depth resource for researchers, offering predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), complete with detailed interpretation and experimental protocols. The synergistic use of these techniques provides a self-validating system for the unequivocal identification of the target compound.

Molecular Structure and Functional Group Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (Molecular Formula: C₂₀H₂₆N₂O, Molar Mass: 310.44 g/mol ) is a complex molecule featuring several key functional groups that will give rise to distinct spectroscopic signals.

-

Tertiary Alcohol (-OH): The hydroxyl group is attached to a quaternary carbon, which influences its characteristic signals in IR and NMR spectroscopy.

-

Aromatic Systems: The molecule contains two distinct aromatic rings:

-

A p-tolyl group : A para-substituted benzene ring, which will show a characteristic AA'BB' splitting pattern in ¹H NMR.

-

A 2-substituted pyridine ring : A heteroaromatic system whose electronic environment is influenced by the nitrogen atom, leading to predictable deshielding of adjacent protons and carbons[2][3].

-

-

Aliphatic Moieties:

-

A pyrrolidine ring : A five-membered saturated heterocycle containing a tertiary amine. The protons on this ring will have characteristic chemical shifts[4].

-

An ethylene bridge (-CH₂-CH₂-) : This links the pyrrolidine nitrogen to the propanol backbone, with protons exhibiting predictable coupling patterns.

-

The strategic combination of these groups makes multi-technique spectroscopic analysis essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predicted spectra are based on established chemical shift values and coupling principles[5][6][7].

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |

| Pyridine H-6 | ~8.55 | dd | 1H | J ≈ 4.8, 1.0 | Deshielded by adjacent electronegative nitrogen. Coupled to H-5 and H-4. |

| Pyridine H-4 | ~7.65 | dt | 1H | J ≈ 7.7, 1.8 | Coupled to H-3 and H-5. |

| Pyridine H-5 | ~7.50 | ddd | 1H | J ≈ 7.7, 4.8, 1.0 | Coupled to H-4, H-6, and H-3. |

| p-tolyl H (ortho to C-OH) | ~7.40 | d | 2H | J ≈ 8.2 | Aromatic protons on the p-tolyl ring, part of an AA'BB' system[8][9]. |

| Pyridine H-3 | ~7.15 | ddd | 1H | J ≈ 7.7, 1.8, 1.0 | Coupled to H-4 and H-5. |

| p-tolyl H (meta to C-OH) | ~7.10 | d | 2H | J ≈ 8.2 | Aromatic protons on the p-tolyl ring, part of an AA'BB' system[8][9]. |

| -OH | ~5.0-6.0 | br s | 1H | - | Broad signal, chemical shift is concentration and solvent dependent. |

| -CH₂- (adjacent to C-OH) | ~2.80 - 2.95 | m | 2H | - | Diastereotopic protons coupled to the adjacent -CH₂- group. |

| -CH₂- (adjacent to Pyrrolidine) | ~2.60 - 2.75 | m | 2H | - | Deshielded by the adjacent nitrogen atom. Coupled to the other -CH₂- group. |

| Pyrrolidine -CH₂- (N-CH₂) | ~2.45 - 2.55 | m | 4H | - | Protons on carbons adjacent to the nitrogen in the pyrrolidine ring. |

| p-tolyl -CH₃ | ~2.30 | s | 3H | - | Characteristic singlet for a methyl group on an aromatic ring[10]. |

| Pyrrolidine -CH₂- | ~1.75 - 1.85 | m | 4H | - | Protons on the β-carbons of the pyrrolidine ring. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Assignment | Predicted δ (ppm) | Justification |

| Pyridine C-2 | ~165 | Carbon directly bonded to nitrogen and the propanol chain, highly deshielded[2]. |

| p-tolyl C (ipso, C-OH) | ~145 | Quaternary aromatic carbon attached to the propanol chain. |

| p-tolyl C (ipso, CH₃) | ~137 | Aromatic carbon bearing the methyl group. |

| Pyridine C-4 | ~136 | Deshielded carbon in the pyridine ring[2]. |

| p-tolyl C (meta) | ~129 | Aromatic CH carbons. |

| p-tolyl C (ortho) | ~126 | Aromatic CH carbons. |

| Pyridine C-6 | ~122 | Aromatic CH carbon adjacent to nitrogen. |

| Pyridine C-3/C-5 | ~120-123 | Aromatic CH carbons of the pyridine ring[11]. |

| C-OH (Quaternary) | ~78 | Tertiary alcohol carbon, significantly deshielded by the oxygen atom. |

| Pyrrolidine C (N-CH₂) | ~54 | Aliphatic carbon adjacent to the pyrrolidine nitrogen. |

| -CH₂- (adjacent to Pyrrolidine) | ~52 | Aliphatic carbon adjacent to the pyrrolidine nitrogen. |

| -CH₂- (adjacent to C-OH) | ~40 | Aliphatic carbon in the propanol chain. |

| Pyrrolidine C (β-CH₂) | ~23 | Aliphatic carbon in the pyrrolidine ring. |

| p-tolyl -CH₃ | ~21 | Methyl carbon attached to the aromatic ring. |

Structural Connectivity Visualization

A 2D COSY (Correlation Spectroscopy) experiment would be invaluable to confirm proton-proton couplings. The diagram below illustrates the expected key correlations.

Caption: Predicted ¹H-¹H COSY correlations for the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of air (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Intensity | Justification |

| 3500 - 3200 | O-H stretch (alcohol) | Strong, Broad | Characteristic of a hydrogen-bonded hydroxyl group in a tertiary alcohol[12][13][14]. |

| 3100 - 3000 | C(sp²)-H stretch (aromatic) | Medium | Aromatic C-H stretching from the pyridine and p-tolyl rings[15]. |

| 2980 - 2800 | C(sp³)-H stretch (aliphatic) | Medium-Strong | Aliphatic C-H stretching from the propanol chain and pyrrolidine ring[15]. |

| ~1600, ~1580, ~1470, ~1430 | C=C / C=N stretch (aromatic) | Medium-Strong | Characteristic ring stretching vibrations for both the pyridine and p-tolyl rings[13][15]. |

| ~1150 | C-O stretch (tertiary alcohol) | Strong | The C-O stretching vibration for a tertiary alcohol typically appears in this region[14][16]. |

| ~1120 | C-N stretch (tertiary amine) | Medium | C-N stretching from the pyrrolidine moiety. |

| ~820 | C-H out-of-plane bend | Strong | Characteristic of 1,4-disubstitution (para) on the tolyl benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which acts as a molecular fingerprint.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, typically performed at 70 eV. Electrospray Ionization (ESI) would also be suitable, and would likely show a prominent protonated molecular ion [M+H]⁺.

-

Analysis: The ionized sample is introduced into a mass analyzer (e.g., quadrupole or time-of-flight) which separates the ions based on their mass-to-charge ratio (m/z).

Predicted Molecular Ion and Fragmentation Pattern (EI-MS)

The molecular ion peak [M]⁺• is expected at m/z = 310. The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species[17][18].

| Predicted m/z | Proposed Fragment Structure / Loss | Justification |

| 310 | [C₂₀H₂₆N₂O]⁺• | Molecular Ion (M⁺•) |

| 292 | [M - H₂O]⁺• | Loss of a water molecule, a common fragmentation for alcohols[17]. |

| 212 | [M - C₅H₁₀N]⁺ | α-cleavage, loss of the pyrrolidinyl-ethyl radical. The resulting fragment [C₁₅H₁₆NO]⁺ is stabilized. |

| 198 | [C₁₄H₁₆N]⁺ | α-cleavage with loss of the pyridine ring. |

| 121 | [C₈H₉O]⁺ | Fragment containing the p-tolyl group and the hydroxyl-bearing carbon. |

| 98 | [C₆H₁₂N]⁺ | Fragment corresponding to the protonated pyrrolidinyl-ethyl side chain. |

| 84 | [C₅H₁₀N]⁺ | Likely Base Peak. α-cleavage leading to the stable N-vinylpyrrolidinium cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion from the p-tolyl group. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation. |

Visualization of Key Fragmentation Pathways

Caption: Predicted major EI fragmentation pathways for the title compound.

Conclusion: A Unified Spectroscopic Profile

The structural elucidation of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol is robustly achieved through the complementary data provided by NMR, IR, and MS.

-

IR spectroscopy confirms the presence of key functional groups: the broad O-H stretch for the alcohol, and characteristic aromatic and aliphatic C-H and C=C/C=N bands.

-

Mass spectrometry establishes the correct molecular weight (m/z 310) and provides a distinct fragmentation pattern, including the characteristic loss of water and α-cleavages that corroborate the proposed connectivity.

-

NMR spectroscopy provides the definitive structural map. ¹H NMR confirms the number and connectivity of all protons, from the distinct patterns of the p-tolyl and pyridine rings to the aliphatic chain. ¹³C NMR verifies the presence of all 20 unique carbon atoms in their expected electronic environments.

Together, these techniques form a self-validating analytical workflow, providing researchers with a high degree of confidence in the identity and purity of this important synthetic intermediate.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propylamine fragmentation pattern. Retrieved from Doc Brown's Chemistry. [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

-

ResearchGate. (n.d.). Chemical shift change of the p-tolyl methyl signals. Retrieved from ResearchGate. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from Illinois State University. [Link]

-

Wikipedia. (n.d.). Proadifen. Retrieved from Wikipedia. [Link]

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708.

- Macura, S., & Maciel, G. E. (1981). 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(II): Evidence for a Correlation of. Inorganic Chemistry, 20(2), 541-545.

-

Chegg.com. (2020). Solved Consult the 1H NMR spectrum of propyl p-tolyl ether. Retrieved from Chegg.com. [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from Testbook. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from Chemistry LibreTexts. [Link]

-

OpenStax. (2023). Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from OpenStax. [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from Química Orgánica. [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 14-21. [Link]

-

Lu, S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

- Mamer, O. A., et al. (1996). Fragmentation pathways of selectively labeled propranolol using electrospray ionization on an ion trap mass spectrometer and comparison with ions formed by electron impact. Journal of the American Society for Mass Spectrometry, 7(11), 1121-1127.

-

National Center for Biotechnology Information. (n.d.). Proadifen. PubChem Compound Summary for CID 4910. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from PubMed. [Link]

-

NMRium. (n.d.). NMR Predictor. Retrieved from NMRium. [Link]

-

Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

- Glusker, J. P., et al. (1983). Defining the active site of cytochrome P-450: the crystal and molecular structure of an inhibitor, SKF-525A. Journal of the American Chemical Society, 105(17), 5741-5748.

- Google Patents. (n.d.). US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia. [Link]

Sources

- 1. US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof - Google Patents [patents.google.com]

- 2. testbook.com [testbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chegg.com [chegg.com]

- 9. P-TOLYL DISULFIDE(103-19-5) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Silico Prediction of Biological Targets for 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Abstract

The identification of a small molecule's biological targets is a critical and often resource-intensive phase in drug discovery. This guide provides a comprehensive, in-depth technical walkthrough for the in silico prediction of protein targets for the novel compound 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol. In the absence of pre-existing bioactivity data for this specific molecule, this document outlines a multi-faceted computational strategy. We will leverage a suite of publicly available tools and databases to construct a robust, data-driven hypothesis regarding its mechanism of action, potential therapeutic applications, and possible off-target liabilities. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of cheminformatics and molecular modeling.

Introduction: The Quest for Molecular Targets

The journey of a drug from a laboratory curiosity to a therapeutic intervention is long and fraught with challenges. A pivotal initial step is the identification of its molecular target(s). Understanding how a small molecule interacts with biological macromolecules provides the mechanistic foundation for its therapeutic effects and potential toxicities. Traditional methods for target deconvolution can be time-consuming and expensive. In silico approaches, which utilize computational methods to predict drug-target interactions, have emerged as indispensable tools for expediting this process.[1] By harnessing the vast and ever-growing repositories of chemical and biological data, we can rationally prioritize experimental validation, thereby accelerating the drug discovery pipeline.

This guide focuses on a specific, uncharacterized molecule: 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol. We will treat this compound as a case study, demonstrating a workflow that can be adapted for any novel small molecule with an unknown mechanism of action. Our approach is rooted in the principle of chemical similarity: molecules with similar structures are likely to interact with similar biological targets. We will explore this principle through both ligand-based and structure-based methodologies.

Part 1: Ligand Preparation and Characterization: The Digital Molecule

Before any meaningful in silico analysis can be performed, the two-dimensional chemical structure of our compound of interest must be translated into a three-dimensional representation that is computationally tractable. This initial step is crucial, as the accuracy of all subsequent predictions hinges on the quality of the input molecular structure.

Obtaining the Molecular Structure

The first step is to acquire a machine-readable representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a common and convenient format. For 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, the SMILES string is: CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC=N3)O.[2] This string can be obtained from chemical databases such as PubChem or from chemical drawing software.

3D Structure Generation and Energy Minimization

A 2D SMILES string does not contain the conformational information necessary for 3D analyses like docking. Therefore, we must generate a plausible 3D conformation. This can be accomplished using various cheminformatics toolkits such as RDKit or Open Babel.[3][4]

Once a 3D structure is generated, it is imperative to perform an energy minimization.[5][6] This process optimizes the molecular geometry to a low-energy state, resulting in more realistic bond lengths, bond angles, and torsion angles.[6][7] This is a critical step for improving the accuracy of subsequent docking and pharmacophore modeling studies.[5]

Experimental Protocol: Ligand Preparation

-

Input: Start with the SMILES string: CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC=N3)O.

-

3D Conversion: Use a cheminformatics toolkit like Open Babel to convert the 2D SMILES to a 3D structure.

-

obabel -:"CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC=N3)O" -O molecule.mol2 --gen3d

-

-

Energy Minimization: Employ a force field such as MMFF94 to perform energy minimization.

-

obabel molecule.mol2 -O molecule_min.mol2 --minimize --ff MMFF94

-

-

Output: The resulting molecule_min.mol2 file contains the 3D coordinates of the energy-minimized structure and is now ready for use in various prediction platforms.

Part 2: Ligand-Based Target Prediction: Guilt by Association

Ligand-based target prediction methods operate on the principle that structurally similar molecules often share common biological targets. These approaches compare our query molecule to large databases of known bioactive compounds.

SwissTargetPrediction: A Probabilistic Approach

SwissTargetPrediction is a widely used web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.[8] The output is a ranked list of potential targets, along with a probability score for each prediction.

Experimental Protocol: SwissTargetPrediction

-

Navigate to the SwissTargetPrediction web server.

-

Input the SMILES string of our compound into the query box.

-

Select "Homo sapiens" as the target organism.

-

Initiate the prediction.

-

Analyze the results, paying close attention to the targets with the highest probability scores. The results are categorized by protein class, providing a broad overview of the potential biological activities.

PharmMapper: A Reverse Pharmacophore Mapping Strategy

PharmMapper is another powerful tool that identifies potential targets by fitting the query molecule to a large database of pharmacophore models derived from known protein-ligand complexes.[9] A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific target.

Experimental Protocol: PharmMapper

-

Access the PharmMapper web server.

-

Upload the energy-minimized 3D structure of the compound (molecule_min.mol2).

-

Select the appropriate pharmacophore database (e.g., human protein targets).

-

Submit the job.

-

Interpret the results, which will include a list of potential targets ranked by a fit score, along with the aligned pose of the query molecule within the pharmacophore.

Part 3: Structure-Based Target Prediction: The Lock and Key Revisited

Structure-based methods, particularly reverse docking, offer a complementary approach to ligand-based techniques. Instead of comparing our molecule to other ligands, we dock it into the binding sites of a large collection of protein structures to predict potential interactions.

Reverse Docking: A High-Throughput Screening Approach

While there are dedicated web servers for reverse docking, this process can also be performed manually using docking software like AutoDock Vina in conjunction with a curated set of protein structures from the Protein Data Bank (PDB).

Conceptual Workflow: Reverse Docking

-

Prepare a Library of Protein Structures: This can be a custom set of targets or a pre-compiled library. Each protein structure must be prepared for docking by adding hydrogen atoms and assigning partial charges.

-

Dock the Ligand: The energy-minimized ligand is systematically docked into the binding site of each protein in the library.

-

Score and Rank: The resulting poses are scored based on their predicted binding affinity. The protein-ligand complexes are then ranked according to these scores.

-

Post-Docking Analysis: The top-ranking poses should be visually inspected to ensure that the predicted interactions are chemically reasonable.

Part 4: Integrating and Prioritizing Potential Targets: Assembling the Puzzle

Each of the aforementioned methods will generate a list of potential targets. It is unlikely that these lists will be identical. Therefore, a crucial step is to integrate and cross-validate the results to build a consensus prediction.

Strategies for Data Integration:

-

Identify Overlapping Targets: Targets that are predicted by multiple, orthogonal methods (e.g., SwissTargetPrediction and PharmMapper) should be prioritized for further investigation.

-

Pathway Analysis: The predicted targets can be mapped onto known biological pathways. If multiple predicted targets fall within the same signaling pathway, it can increase the confidence in the prediction.

-

Literature Review: For the top-ranked targets, a thorough literature review should be conducted to determine if there is any existing evidence to support a potential interaction with compounds of a similar chemotype.

Data Presentation: Summary of Predicted Targets

| Prediction Method | Top Predicted Target 1 | Top Predicted Target 2 | Top Predicted Target 3 |

| SwissTargetPrediction | [Target A (Prob: X)] | [Target B (Prob: Y)] | [Target C (Prob: Z)] |

| PharmMapper | [Target B (Fit: F1)] | [Target D (Fit: F2)] | [Target A (Fit: F3)] |

| Reverse Docking (Conceptual) | [Target E (Score: S1)] | [Target A (Score: S2)] | [Target B (Score: S3)] |

Note: This table is a template. Actual target names and scores/probabilities would be populated from the results of the respective tools.

Part 5: ADMET and Off-Target Liability Assessment: A Glimpse into the Future

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for successful drug development.[11][12] Many promising drug candidates fail in later stages due to poor pharmacokinetic profiles or unforeseen toxicity. Several web-based tools, such as ADMETlab and pkCSM, can predict a wide range of ADMET properties based on the molecule's structure.

Furthermore, it is important to consider potential off-target interactions, which can lead to adverse drug reactions. The target prediction methods described in this guide can also be used to identify potential off-target liabilities. For instance, if a predicted target is known to be associated with toxicity when modulated, this information should be carefully considered.

Experimental Protocol: ADMET Prediction

-

Select a suitable ADMET prediction server (e.g., ADMET-AI).

-

Input the SMILES string of the compound.

-

Run the prediction.

-

Analyze the output, which typically includes predictions for properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential cardiotoxicity (e.g., hERG inhibition).

Conclusion: From In Silico Hypothesis to Experimental Validation

This guide has outlined a comprehensive in silico workflow for predicting the biological targets of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol. By integrating ligand-based and structure-based approaches, we can generate a robust, data-driven hypothesis regarding the compound's mechanism of action. It is crucial to remember that these computational predictions are not a substitute for experimental validation. However, they provide a powerful framework for prioritizing resources and designing focused experiments to confirm the predicted targets and elucidate the compound's therapeutic potential. The next logical steps would involve in vitro binding assays and cell-based functional assays for the top-ranked predicted targets.

References

-

Neovarsity. (2023, September 25). A Curated List of Cheminformatics Software and Libraries. Retrieved from [Link]

-

Wikipedia. (n.d.). List of cheminformatics toolkits. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from [Link]

-

Pars Silico. (n.d.). A Guide to Essential Cheminformatics Tools and Libraries. Retrieved from [Link]

-

ACS Publications. (2023, October 10). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. Retrieved from [Link]

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

-

ResearchGate. (2012, May 24). What is the best method of optimization or energy minimization of small molecules?. Retrieved from [Link]

-

Oxford Academic. (2025, May 8). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. Retrieved from [Link]

-

Oligonucleotide Therapeutics Society. (2024, May 2). In-silico siRNA Off-Target Predictions: What Should We Be Looking For?. Retrieved from [Link]

-

YouTube. (2023, February 11). Ligand-based drug targets & activity prediction tools/online servers@MajidAli2020. Retrieved from [Link]

-

University of New Mexico. (n.d.). Cheminformatics and Molecular Modeling. Retrieved from [Link]

-

ChemCopilot. (2025, May 13). Cheminformatics: The Digital Revolution in Chemistry. Retrieved from [Link]

-

ADMET-AI. (n.d.). Retrieved from [Link]

-

Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Retrieved from [Link]

-

BioSolveIT. (n.d.). Energy Minimization of Structures in Molecular Docking. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Energy minimization on manifolds for docking flexible molecules. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). UCSC In-Silico PCR. Retrieved from [Link]

-

University of Reading. (n.d.). The FunFOLD2 Protein-Ligand Binding Site Prediction Server. Retrieved from [Link]

-

Schrödinger. (n.d.). Structure Prediction & Target Enablement. Retrieved from [Link]

-

YouTube. (2023, September 20). Energy minimization of molecules using Chem3D for Molecular Docking. Retrieved from [Link]

-

ACS Publications. (n.d.). Rigid Body Energy Minimization on Manifolds for Molecular Docking. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Ovid. (2014, May 3). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Retrieved from [Link]

-

Oxford Academic. (2025, May 19). PrankWeb 4: a modular web server for protein–ligand binding site prediction and downstream analysis. Nucleic Acids Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). MEDock: a web server for efficient prediction of ligand binding sites based on a novel optimization algorithm. Retrieved from [Link]

-

Pecan Help Center. (n.d.). Understanding Probability Score. Retrieved from [Link]

-

Medium. (2023, November 28). Unveiling the Power of Multi-Target Regression: A Comprehensive Exploration. Retrieved from [Link]

-

PubMed. (n.d.). Prediction of drug-target interaction by integrating diverse heterogeneous information source with multiple kernel learning and clustering methods. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Structure-Based Drug Design. Retrieved from [Link]

-

PubMed. (2017, March 31). Drug-target interaction prediction by integrating multiview network data. Retrieved from [Link]

-

bioRxiv. (2026, January 20). Accelerating multi-objective VHH discovery via integrated high-throughput selection and AlphaFold3-guided structure prediction. Retrieved from [Link]

-

Drug Discovery News. (n.d.). The power of structure-based drug design. Retrieved from [Link]

-

PubMed. (n.d.). In Silico Target Prediction for Small Molecules. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Prediction of drug-target interaction by integrating diverse heterogeneous information source with multiple kernel learning and clustering methods. Retrieved from [Link]

-

Springer. (n.d.). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Estimating predicted probabilities from logistic regression: different methods correspond to different target populations. Retrieved from [Link]

-

Machine Learning Mastery. (2020, November 9). A Gentle Introduction to Probability Scoring Methods in Python. Retrieved from [Link]

-

MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Retrieved from [Link]

-

OUC. (n.d.). In Silico Target Prediction for Small Molecules. Retrieved from [Link]

-

Cross Validated. (2017, November 20). How to interpret scored probabilities in machine learning classification algorithm?. Retrieved from [Link]

-

msg. (n.d.). Prediction Probability - msg Machine Learning Catalogue. Retrieved from [Link]

-

PubChem. (n.d.). 1-(6-(p-Tolyloxy)pyridin-3-yl)propan-1-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pyripropanol. PubChem. Retrieved from [Link]

-

PubChem. (2026, January 10). 2-(5-(p-Tolyl)pyridin-3-yl)propan-2-ol. Retrieved from [Link]

Sources

- 1. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 70708-28-0|1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 3. neovarsity.org [neovarsity.org]

- 4. List of cheminformatics toolkits - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. biosolveit.de [biosolveit.de]

- 7. Energy minimization on manifolds for docking flexible molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

Discovery and history of pyridine-containing tertiary alcohols

An In-Depth Technical Guide to the Discovery and History of Pyridine-Containing Tertiary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2][3] When this privileged scaffold is combined with a tertiary alcohol moiety, it gives rise to a class of compounds with unique and highly desirable physicochemical properties for drug development. Tertiary alcohols offer a strategic advantage over primary and secondary alcohols by improving metabolic stability, as they are resistant to oxidation and exhibit slower rates of glucuronidation due to steric hindrance.[4][5] This guide provides a comprehensive exploration of the discovery, historical evolution of synthetic methodologies, and the profound impact of pyridine-containing tertiary alcohols in the field of drug discovery, offering field-proven insights for researchers and scientists.

Foundational Discoveries: From Pyridine to the First Tertiary Alcohols

The journey of pyridine-containing tertiary alcohols begins with the discovery of their parent heterocycle. In 1849, Scottish chemist Thomas Anderson first isolated pyridine from coal tar. Its aromatic structure, analogous to benzene with one methine group replaced by a nitrogen atom, was later determined by Wilhelm Körner and James Dewar in 1869.[6] The presence of the nitrogen atom's lone pair, which does not participate in the aromatic system, confers basicity and unique reactivity similar to tertiary amines.[6]

The synthesis of tertiary alcohols became a fundamental transformation in organic chemistry with the advent of the Grignard reaction . This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a ketone.[7][8] The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. This powerful carbon-carbon bond-forming reaction laid the essential groundwork for the future synthesis of more complex alcohol structures.

The convergence of these two fields—heterocyclic chemistry and organometallic reactions—led to the first syntheses of pyridine-containing tertiary alcohols. Early methodologies relied on the straightforward application of Grignard or organolithium reagents to pyridyl ketones, a practice that remains relevant today.[9]

The Evolution of Synthetic Methodologies

The synthesis of pyridine-containing tertiary alcohols has evolved from classical organometallic additions to sophisticated catalytic asymmetric methods, driven by the need for enantiopure compounds in modern drug development.

Classical Approach: Grignard and Organolithium Additions

The most direct route to these compounds is the addition of organolithium (RLi) or Grignard (RMgX) reagents to a suitable pyridyl ketone.[9] The choice of the organometallic reagent and the position of the nitrogen atom in the pyridine ring can significantly influence the reaction's efficiency.

Causality Behind Experimental Choices:

-

Reactivity: Organolithium reagents are generally more reactive than their Grignard counterparts.[10] This heightened reactivity can be advantageous for additions to sterically hindered ketones but may also lead to more side reactions.

-

Chelation Effects: A significant challenge, particularly with 2-pyridyl ketones, is the chelation of the organometallic reagent by the pyridine nitrogen and the carbonyl oxygen.[11][12] This interaction can reduce the availability of the nucleophile for addition to the carbonyl carbon, leading to unexpectedly low yields. To counteract this, an excess of the organometallic reagent or the addition of lithium salts like LiBr can enhance the reaction rate by disrupting this stable chelate complex.[11][12]

-

Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard, as they solvate the magnesium or lithium center, preventing aggregation and maintaining the reagent's reactivity.

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)propan-2-ol via Grignard Reaction

This protocol describes a self-validating system for synthesizing a simple pyridine-containing tertiary alcohol.

-

Apparatus Setup: A three-necked, round-bottom flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. Methyl iodide (1.1 eq) dissolved in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux. Successful formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

-

Addition to Ketone: A solution of 2-acetylpyridine (1.0 eq) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The mixture is then allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).

-

Aqueous Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] This protonates the alkoxide and dissolves the magnesium salts.

-

Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Catalytic Asymmetric Synthesis: The Quest for Enantiopurity

For pharmaceutical applications, controlling the stereochemistry of chiral centers is paramount. Chiral pyridine-containing alcohols are valuable ligands and building blocks in asymmetric synthesis.[13][14] The development of catalytic asymmetric methods to produce these compounds in high enantiomeric excess (ee) represents a significant advancement.

Key Strategies:

-

Asymmetric Reduction of Pyridyl Ketones: A highly practical approach involves the enantioselective reduction of prochiral pyridyl ketones using a chiral catalyst. Landmark work by Noyori demonstrated the use of ruthenium-BINAP catalyst systems for the highly enantioselective hydrogenation of ketones. This has been adapted for pyridyl substrates, affording chiral secondary alcohols, which can then be further elaborated. More recently, iridium-based catalysts have also proven effective for the hydrogenation of 2-pyridyl aryl ketones with excellent enantioselectivity.

-

Enantioselective Addition Reactions: Catalytic enantioselective addition of organometallic reagents to pyridyl ketones is a direct but challenging route to chiral tertiary alcohols. The Lewis basicity of the pyridine nitrogen can interfere with the chiral Lewis acid catalyst. Despite this, specialized chiral ligands and reaction conditions have been developed to achieve high levels of stereocontrol.

-

Chemoenzymatic Synthesis: Enzymes, such as alcohol dehydrogenases, can be used for the highly enantioselective reduction of pyridyl ketones to chiral secondary alcohols, which serve as precursors.[14] This chemoenzymatic approach offers high conversions and excellent enantioselectivities under mild reaction conditions.[14]

Table 1: Comparison of Synthetic Approaches

| Method | Key Features | Advantages | Challenges |

| Grignard/Organolithium | Nucleophilic addition to pyridyl ketones | Readily available reagents, straightforward | Chelation issues, stoichiometric reagents, no stereocontrol |

| Asymmetric Hydrogenation | Reduction of ketones with H₂ and a chiral catalyst | High enantioselectivity, catalytic | Primarily yields secondary alcohols, requires high pressure |

| Chemoenzymatic Reduction | Enzyme-catalyzed ketone reduction | Excellent ee, mild conditions, environmentally benign | Substrate specificity, requires cofactor regeneration |